Triethanolamine phosphate (CAS 10017-56-8) is an organic amine salt recognized for its dual functionality as a corrosion inhibitor and pH adjusting agent, particularly in aqueous systems. It is formed from the reaction of triethanolamine (TEA), a tertiary alkanolamine, and phosphoric acid. This compound is frequently utilized in industrial formulations such as metalworking fluids, cooling water systems, and lubricants where it provides reserve alkalinity to protect ferrous metals from rusting and neutralizes acidic components to prevent corrosion. Its utility stems from the combined properties of the phosphate anion, which can form a passivating layer on metal surfaces, and the triethanolamine cation, which acts as a pH buffer and contributes to film formation.
While it may seem cost-effective to substitute triethanolamine phosphate with an on-site mixture of triethanolamine (TEA) and phosphoric acid, this approach overlooks critical performance and stability factors. The pre-formed salt ensures a consistent, well-defined product with specific buffering and film-forming characteristics that are difficult to replicate through simple mixing. Using separate components can lead to batch-to-batch variability, incomplete reaction, and localized pH gradients that compromise performance. Furthermore, other amine phosphates are not directly interchangeable; mono- and diethanolamine have different pKa values and molecular structures, leading to altered pH buffering ranges and corrosion inhibition mechanisms that may be unsuitable for a given formulation. For applications requiring reliable, long-term corrosion protection and pH stability, procuring the specific triethanolamine phosphate salt is critical for reproducible performance.
In a comparative study on ductile cast iron, triethanolamine phosphate (PTEA) demonstrated stable corrosion inhibition in both neutral and alkaline environments. While sodium hexametaphosphate (SHMP) showed a lower corrosion rate in alkaline conditions (0.135 mm/a), PTEA provided effective protection across a broader pH range, a critical factor for formulations where pH may fluctuate. PTEA functions primarily by molecular adsorption to inhibit the cathodic reaction, offering a different and potentially synergistic mechanism compared to the anodic inhibition of inorganic phosphates like SHMP.
| Evidence Dimension | Corrosion Inhibition Mechanism & Effectiveness |
| Target Compound Data | Effectively reduces corrosion in both neutral and alkaline conditions via molecular adsorption and cathodic inhibition. |
| Comparator Or Baseline | Sodium Hexametaphosphate (SHMP): More effective in alkaline conditions (corrosion rate 0.135 mm/a) via anodic inhibition by forming a stable iron phosphate film. |
| Quantified Difference | PTEA offers broader pH range effectiveness, while SHMP is quantitatively superior under specifically alkaline conditions. |
| Conditions | Electrochemical and immersion tests on ductile cast iron in aqueous solutions. |
For applications with variable pH or those requiring a cathodic inhibitor, triethanolamine phosphate provides more consistent and reliable performance than specialized inorganic inhibitors like SHMP.
The effectiveness of an alkanolamine as a pH buffer is determined by its pKa. Triethanolamine has a pKa of approximately 7.7-7.8, making it an effective buffer in the pH range of ~7.0 to 8.5. This is a significant differentiator from monoethanolamine (MEA), which has a pKa of ~9.5 (effective range ~8.5-10.5), and diethanolamine (DEA), with a pKa of ~8.9 (effective range ~8.0-9.8). The pre-formed phosphate salt leverages this inherent buffering capacity of the TEA moiety.
| Evidence Dimension | pKa (Buffer Midpoint) |
| Target Compound Data | ~7.76 (for Triethanolamine) |
| Comparator Or Baseline | Monoethanolamine (MEA): ~9.5; Diethanolamine (DEA): ~8.9 |
| Quantified Difference | The pKa of TEA is 1.14 units lower than DEA and 1.74 units lower than MEA, shifting its effective buffer range to near-neutral conditions. |
| Conditions | Standard pKa measurement at 25°C. |
For formulations requiring stable pH control near neutral, such as in certain metalworking fluids or biological applications, triethanolamine phosphate is a more suitable choice than MEA or DEA-based alternatives, which are optimized for more alkaline conditions.
In a study evaluating scale inhibition in brine, a phosphated triethanolamine composition demonstrated superior performance in preventing calcium carbonate precipitation compared to other commercial inhibitors. At a concentration of 30 ppm, the triethanolamine phosphate composition allowed for the complete retention of 1,600 mg/L of calcium carbonate in the solution. In contrast, a baseline test without an inhibitor resulted in only 250 mg/L of calcium carbonate remaining in the solution after precipitation. This highlights its efficacy as a scale inhibitor in industrial water systems.
| Evidence Dimension | Calcium Carbonate Retention (mg/L) |
| Target Compound Data | 1,600 mg/L (100% retention) |
| Comparator Or Baseline | Control (No Inhibitor): 250 mg/L; Other commercial inhibitors were noted as being less effective. |
| Quantified Difference | Achieved over 6 times the calcium carbonate retention compared to the uninhibited control. |
| Conditions | Brine solution at 180°F for 20 hours with an initial 1,600 mg/L calcium carbonate concentration, using 30 ppm of the inhibitor. |
This demonstrates superior processability and equipment protection in water-intensive industrial applications, justifying its selection over less effective, generic scale inhibitors for preventing mineral buildup in pipes and vessels.
As a key component in synthetic or semi-synthetic metalworking fluids, where maintaining a stable pH in the 7.5-9.0 range is critical for both corrosion protection of ferrous parts and fluid stability. Its buffering capacity prevents pH drops from acidic degradation products, while the phosphate component contributes to anti-wear and corrosion inhibition properties.
Ideal for use in closed-loop cooling systems and process water where both corrosion and mineral scale deposition are concerns. Its demonstrated efficacy in inhibiting calcium carbonate scale, combined with its corrosion protection, makes it a valuable all-in-one additive, simplifying formulation and inventory.
For protecting ductile cast iron and other ferrous alloys in environments where the pH is expected to be near-neutral. Unlike inhibitors that are only effective in highly alkaline conditions, triethanolamine phosphate provides stable protection, making it suitable for applications like hydro-testing, lay-up, and in certain lubricant formulations.
Corrosive;Irritant;Health Hazard